4-(6-Chloropyridin-2-yl)butanoicacid
CAS No.:
Cat. No.: VC18163757
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO2 |
|---|---|
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | 4-(6-chloropyridin-2-yl)butanoic acid |
| Standard InChI | InChI=1S/C9H10ClNO2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H,12,13) |
| Standard InChI Key | SUFPCLKXHDZUKD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Cl)CCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-(6-Chloropyridin-2-yl)butanoic acid is characterized by its IUPAC name 4-(6-chloropyridin-2-yl)butanoic acid and canonical SMILES C1=CC(=NC(=C1)Cl)CCCC(=O)O. The molecule consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a chlorine atom at the 6-position. A four-carbon aliphatic chain terminating in a carboxylic acid group is attached to the pyridine’s 2-position (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | |
| CAS Number | Not explicitly provided | — |
| PubChem CID | 90238624 | |
| Standard InChIKey | SUFPCLKXHDZUKD-UHFFFAOYSA-N |
The presence of both aromatic (pyridine) and aliphatic (butanoic acid) components confers unique physicochemical properties, including moderate polarity and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 4-(6-chloropyridin-2-yl)butanoic acid typically involves coupling 6-chloropyridine with butanoic acid derivatives under controlled conditions. A common method employs sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in refluxing solvents such as DMF or THF . For example:
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Alkylation Reaction:
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6-Chloropyridine reacts with a butanoic acid ester (e.g., methyl 4-bromobutanoate) in the presence of NaH.
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The intermediate ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
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Advanced Methodologies
Chemical Reactivity and Functionalization
Carboxylic Acid Reactivity
The terminal carboxylic acid group participates in standard reactions such as:
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Esterification: Formation of esters with alcohols (e.g., methyl ester derivatives).
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Amidation: Coupling with amines to generate amides, relevant in drug design .
Pyridine Ring Modifications
The chlorinated pyridine ring undergoes electrophilic substitution reactions, though the electron-withdrawing chlorine atom deactivates the ring, directing incoming electrophiles to the 3- and 5-positions. This property is leveraged to introduce additional functional groups for tailored applications.
Applications in Scientific Research
Medicinal Chemistry
4-(6-Chloropyridin-2-yl)butanoic acid serves as a precursor in synthesizing bioactive molecules. For example:
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MDM2 Inhibitors: Structural analogs of this compound have been investigated as murine double minute 2 (MDM2) inhibitors, which reactivate p53 tumor suppressor activity in cancer cells .
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Antimicrobial Agents: Hybrid molecules incorporating this scaffold show promise against drug-resistant pathogens .
Table 3: Therapeutic Applications of Derivatives
| Derivative Class | Biological Target | Potential Use | Source |
|---|---|---|---|
| Amides | MDM2-p53 interaction | Anticancer therapy | |
| Esters | Bacterial enzymes | Antimicrobial agents |
Material Science
The compound’s aromatic-aliphatic hybrid structure makes it a candidate for designing liquid crystals or polymer additives, though these applications remain speculative without direct experimental evidence.
Future Directions and Research Gaps
Despite its utility, several areas require further investigation:
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Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME) limits drug development .
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .
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Toxicological Profiling: Long-term toxicity studies are needed for industrial-scale applications.
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